molecular formula C8H8ClN3 B13911957 6-Chloro-1-methyl-1H-indazol-5-amine

6-Chloro-1-methyl-1H-indazol-5-amine

Cat. No.: B13911957
M. Wt: 181.62 g/mol
InChI Key: UMQOSXDAMHNBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1-methyl-1H-indazol-5-amine is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in drug design

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-methyl-1H-indazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 6-chloro-1-methyl-5-nitro-1H-indazole with ammonium chloride and iron powder in a mixture of ethanol and water, heated to 80°C for 6 hours . This reaction results in the reduction of the nitro group to an amine group, forming the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1-methyl-1H-indazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, and vice versa.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like iron powder or catalytic hydrogenation.

Major Products:

  • Substituted indazoles
  • Oxidized derivatives (e.g., nitroso or nitro compounds)
  • Cyclized heterocyclic compounds

Scientific Research Applications

6-Chloro-1-methyl-1H-indazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-1-methyl-1H-indazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

  • 6-Chloro-1-methyl-1H-indazol-3-amine
  • 6-Chloro-2-methyl-2H-indazol-5-amine
  • 5-Amino-1-methyl-1H-indazole

Comparison: 6-Chloro-1-methyl-1H-indazol-5-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted drug design .

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

6-chloro-1-methylindazol-5-amine

InChI

InChI=1S/C8H8ClN3/c1-12-8-3-6(9)7(10)2-5(8)4-11-12/h2-4H,10H2,1H3

InChI Key

UMQOSXDAMHNBOS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C=N1)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.